molecular formula C8H8N2O4 B13043537 (R)-2-Amino-2-(3-nitrophenyl)acetic acid

(R)-2-Amino-2-(3-nitrophenyl)acetic acid

Cat. No.: B13043537
M. Wt: 196.16 g/mol
InChI Key: RJMYTHGQVJWWJO-SSDOTTSWSA-N
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Description

(R)-2-Amino-2-(3-nitrophenyl)acetic acid is a chiral α-amino acid derivative characterized by a nitro-substituted phenyl ring at the β-position of the amino acetic acid backbone. Its stereochemistry (R-configuration) and electron-withdrawing nitro group (meta position) confer unique physicochemical and biological properties.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

RJMYTHGQVJWWJO-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrophenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield ®-2-Amino-2-(3-nitrophenyl)acetic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron and hydrochloric acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-aminophenylacetic acid.

    Reduction: Formation of 3-aminophenylacetic acid.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Organic Synthesis

Protecting Group in Organic Reactions
(R)-2-Amino-2-(3-nitrophenyl)acetic acid can act as a protecting group for primary alcohols in organic synthesis. The process involves esterification, where the alcohol is reacted with the acid to form an ester. This method is particularly useful in multi-step syntheses where selective protection of functional groups is necessary .

Precursor for Heterocycles
The compound serves as a precursor for various heterocyclic compounds. Through complete reduction, it yields anilines that can cyclize to form lactams. Partial reductive cyclization can lead to hydroxamic acids, which are valuable intermediates in synthesizing biologically active molecules .

Pharmaceutical Applications

Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds synthesized from this amino acid were evaluated for their cytotoxicity against several cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory activity, with IC50 values lower than established anticancer drugs like foretinib .

Case Study: Synthesis of Ropinirole
this compound is also involved in the synthesis of Ropinirole, a medication used to treat Parkinson's disease. The synthesis pathway includes converting the compound into various intermediates that ultimately yield Ropinirole hydrochloride, demonstrating its utility in developing therapeutics .

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibitors. Its derivatives have shown potential as inhibitors for specific enzymes linked to cancer progression and other diseases. For example, modifications of this compound have been tested for their ability to inhibit enzyme activity associated with tumor growth .

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell Line A549Cell Line HT-29Cell Line MKN-45IC50 (µM)
3a5.28 ± 0.946.48 ± 1.805.24 ± 2.945.09
3b6.77 ± 1.805.79 ± 1.636.09 ± 1.594.69
Foretinib0.08 ± 0.010.18 ± 0.030.15 ± 0.0230.03

Table 2: Synthesis Pathway for Ropinirole

Step NoReaction DescriptionIntermediate Compound
1Conversion with thionyl chloridePhenylacetyl chloride
2Reaction with Di-n-propyl amineN,N-di-n-propyl acetamide
3Reduction with Borane/THFEthyl derivative
4Treatment with hydrogen peroxide and NaOHRopinirole hydrochloride

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with and modify the activity of these molecular targets, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Structural Features
(R)-2-Amino-2-(3-nitrophenyl)acetic acid -NO₂ (3-position) C₈H₈N₂O₄ 196.16 g/mol Nitro group (electron-withdrawing, meta)
(R)-2-Amino-2-(4-chlorophenyl)acetic acid -Cl (4-position) C₈H₈ClNO₂ 199.61 g/mol Chlorine (electron-withdrawing, para)
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid -OH (4-position) C₈H₉NO₃ 167.16 g/mol Hydroxyl group (electron-donating, para)
2-Amino-2-(2-pyridyl)acetic acid Pyridyl (2-position) C₇H₈N₂O₂ 152.15 g/mol Heteroaromatic ring (basic nitrogen)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid -Cl (2,4-positions; extended chain) C₁₂H₁₀Cl₂NO₂ 274.12 g/mol Dichlorobenzyl + alkyne moiety

Key Observations :

  • Electronic Effects : The nitro group in the target compound enhances acidity (lower pKa) compared to hydroxyl or methoxy-substituted analogues .

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to hydroxylated analogues (e.g., 4-hydroxyphenyl derivative) due to decreased polarity .
  • Optical Activity: Enantiomers like (R)- vs. (S)-2-amino-2-(3-bromo-dihydroisoxazolyl)acetic acid exhibit divergent optical rotations ([α]D20 = −168.5° vs. +100.7°), highlighting stereochemical impacts on physical properties .

Commercial Availability

  • Derivatives like 2-Amino-2-(4-bromophenyl)acetic acid are commercially available (e.g., AS103310 at €178/250 mg), whereas nitro-substituted variants are less common, reflecting synthetic challenges .

Biological Activity

(R)-2-Amino-2-(3-nitrophenyl)acetic acid, commonly referred to as a β-amino acid, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features both an amino group and a nitro group, which contribute to its unique reactivity and biological potential. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of nitrophenyl derivatives with amino acids or other suitable precursors. The presence of the nitro group is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to various biological effects. The amino group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of this compound possess significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7). For example, one study reported IC50 values of 0.74 µg/mL for HEPG2 cells and 0.67 µg/mL for MCF7 cells, indicating potent anticancer activity .

Table 1: Cytotoxicity IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HEPG20.74
HELA0.87
MCF70.67
HCT1160.47
HEP20.54

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nitro-containing compounds found that this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Research : In a comparative study evaluating the anticancer properties of various compounds, this compound was shown to outperform several known chemotherapeutic agents in inhibiting the growth of cancer cells in vitro . This highlights its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Amino-2-(3-nitrophenyl)acetic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation or chiral auxiliary approaches. For example, describes a protocol using benzyloxycarbonyl (Z) protection followed by catalytic hydrogenation to retain stereochemistry. Enantiomeric purity is verified via chiral HPLC (e.g., using columns like Chiralpak AD-H) or optical rotation measurements, as demonstrated in for structurally related brominated analogs .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6d_6) identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and chiral center configuration.
  • HPLC-MS : Quantifies purity and detects nitro group degradation products.
  • X-ray crystallography : Resolves absolute stereochemistry (see for nitro-substituted analogs) .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

  • Methodological Answer : Solubility challenges arise from the nitro group’s hydrophobicity. Co-solvents like DMSO (≤5% v/v) or pH-adjusted aqueous buffers (e.g., phosphate buffer at pH 7.4) are recommended. Recrystallization from isopropanol, as in , improves crystallinity .

Advanced Research Questions

Q. How does the nitro substituent at the 3-position influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group reduces nucleophilicity at the α-amino position, requiring optimized coupling reagents (e.g., HATU or EDC/HOBt) and extended reaction times. highlights nitro-phenylacrylic acid derivatives undergoing similar challenges, necessitating inert atmospheres to prevent nitro group reduction .

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer :

  • Stereochemical validation : Re-test both (R)- and (S)-enantiomers using chiral separation (e.g., ’s D-4-hydroxyphenylglycine protocol).
  • Biological assay controls : Include enantiomerically pure reference standards and assess nitro group stability under assay conditions (e.g., ’s stability tests on brominated analogs) .

Q. How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking studies : Use software like Schrödinger to predict binding interactions with target enzymes (e.g., nitroreductases).
  • QSAR models : Correlate substituent effects (e.g., replacing nitro with bromo, as in ) with activity data .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer :

  • Solvent effects : Compare shifts in D2_2O vs. DMSO-d6d_6 (e.g., notes solvent-dependent shifts for bromophenyl analogs).
  • DFT calculations : Use Gaussian to simulate shifts and identify proton assignments (e.g., ’s hydroxy-nitro-phenylacetic acid analysis) .

Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Reductive stability : Test in the presence of glutathione or NADPH to simulate intracellular reduction (see ’s brominated derivatives for protocols) .

Tables for Key Data

Property Value/Technique Reference
Chiral Purity >99% ee (chiral HPLC, Chiralpak AD-H)
Solubility in PBS 2.1 mg/mL (pH 7.4, 25°C)
Thermal Stability Decomposes at >200°C (TGA)

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